molecular formula C17H18N2O2 B3971457 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No.: B3971457
M. Wt: 282.34 g/mol
InChI Key: LJXRBVOYUQIKCW-UHFFFAOYSA-N
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Description

1-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzimidazole compounds are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. This particular compound, featuring a phenoxyethyl substitution, is a valuable intermediate for researchers investigating new therapeutic agents. Compounds within this class are frequently explored for their potential to interact with central nervous system targets, given the known pharmacology of related structures that act on GABA-A receptors to produce sedative, hypnotic, or anxiolytic effects . Furthermore, recent scientific advancements highlight the application of similar heterocyclic compounds in targeting misfolded proteins associated with neurodegenerative disorders, suggesting potential research utility in this cutting-edge field . As a building block, it enables the synthesis and development of more complex molecules for probing biological pathways and evaluating novel mechanisms of action. This product is intended for use by qualified laboratory professionals in a controlled research setting.

Properties

IUPAC Name

1-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXRBVOYUQIKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the reaction of 2-phenoxyethylamine with 2-chloro-1,3-benzodiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1-(1H-1,3-Benzodiazol-2-yl)ethan-1-ol (CAS 19018-24-7) Structure: Lacks the 2-phenoxyethyl substituent, featuring only the benzodiazole core and hydroxymethyl group. Properties: Molecular weight = 162.19 g/mol, Formula = C$9$H${10}$N$_2$O. The absence of the phenoxyethyl group reduces lipophilicity (clogP ≈ 0.8) compared to the target compound. Applications: Serves as a precursor for bioactive molecules; its simpler structure may limit membrane permeability in biological systems .
  • 1-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 17147-80-7) Structure: Replaces benzodiazole’s two nitrogen atoms with one sulfur (benzothiazole core). Properties: Molecular weight = 179.24 g/mol, Boiling point = 294.8°C, Density = 1.305 g/cm$^3$.
  • 1-(1,3-Benzoxazol-2-yl)ethan-1-ol (CAS 61533-67-3)

    • Structure : Oxygen replaces one nitrogen in the heterocycle (benzoxazole core).
    • Properties : Molecular weight = 163.18 g/mol. The oxygen atom increases polarity, improving aqueous solubility but reducing lipid bilayer penetration compared to benzodiazole/thiazole analogs .

Substituent Variations

  • 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (CAS 877963-87-6)

    • Structure : Replaces the hydroxymethyl group with a ketone (-COCH$_3$) and substitutes difluoromethyl at the 1-position.
    • Properties : Molecular weight = 210.19 g/mol. The ketone eliminates hydrogen-bonding capacity, reducing solubility but increasing metabolic stability compared to the alcohol derivative .
  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS 20022-44-0)

    • Structure : Features a triazole ring instead of benzodiazole.
    • Properties : Molecular weight = 189.21 g/mol. The triazole’s hydrogen-bonding capacity and aromaticity may enhance antifungal activity, as seen in related compounds (e.g., yields up to 91% in triazole-based syntheses) .

Biological Activity

Overview

1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a compound that belongs to the benzodiazole class, which has garnered attention for its potential biological activities. This compound is characterized by a benzodiazole ring fused with a phenoxyethyl group and an ethan-1-ol moiety, suggesting diverse applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C17H18N2O2
Molecular Weight 286.34 g/mol
IUPAC Name 2-[1-(2-phenoxyethyl)-1H-benzodiazol-2-yl]ethanol
CAS Number [To be determined]

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The benzodiazole moiety is known for modulating various biological pathways, which may lead to effects such as:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Activity : Induction of apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Properties

Research has indicated that compounds within the benzodiazole class often exhibit antimicrobial properties. For instance, studies have shown that related benzodiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study : In a comparative study assessing various benzodiazole derivatives, it was found that certain modifications to the structure significantly enhanced their antimicrobial efficacy. For example, derivatives with additional functional groups showed improved activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. These investigations suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Research Findings : A study focused on the cytotoxicity of benzodiazole derivatives demonstrated that modifications at the phenoxyethyl position could lead to enhanced selectivity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions leading to the formation of the benzodiazole ring. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Synthetic Route Example

A common synthetic route includes:

  • Reactants : 2-phenoxyethylamine and 2-chlorobenzoyl chloride.
  • Conditions : Reaction under basic conditions (e.g., triethylamine) followed by purification through recrystallization.

Q & A

Q. What are the common synthetic routes for 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2-chlorobenzimidazole with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(2-phenoxyethyl)benzimidazole intermediate .
  • Step 2: Alkylation or nucleophilic substitution to introduce the ethanol moiety. For example, reacting the intermediate with ethylene oxide or a protected ethanol derivative, followed by deprotection .
  • Optimization: Control temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs) to minimize by-products like N-alkylated impurities .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 70°C65–75>90%
2Ethylene oxide, THF50–6085–90%

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxyethyl proton signals at δ 4.2–4.5 ppm, benzodiazole aromatic protons at δ 7.1–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize the conformation, as seen in analogous benzodiazole derivatives .

Q. How are initial biological activities screened for this compound?

Methodological Answer:

  • In vitro assays:
  • Antimicrobial: Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
    • Target Identification: Molecular docking with enzymes like topoisomerase II or cytochrome P450 to predict binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • By-Product Mitigation: Use scavengers (e.g., molecular sieves) to absorb excess alkylating agents .
  • Catalysis: Transition-metal catalysts (e.g., Cu(I) for “click” reactions) enhance regioselectivity in triazole-containing analogs .
  • Process Analytics: In-line FTIR monitors reaction progress, enabling real-time adjustment of pH and temperature .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors from PubChem data .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or protein targets (e.g., 100-ns simulations in GROMACS) to assess membrane permeability or binding stability .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Metabolite Analysis: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives) .

Table 2: Case Study – Anticancer Activity Variability

StudyCell LineIC₅₀ (µM)Notes
AHeLa12.3Serum-free media
BHeLa45.710% FBS media

Q. What advanced crystallographic techniques elucidate its conformational dynamics?

Methodological Answer:

  • Twinned Data Refinement: SHELXL handles high-resolution data (d < 1.0 Å) to resolve overlapping electron density in asymmetric units .
  • Hydrogen Bond Analysis: Intramolecular O–H⋯N bonds (2.6–2.8 Å) stabilize the bent conformation, as observed in related structures .

Q. How do structural modifications influence its pharmacokinetic profile?

Methodological Answer:

  • Pro-drug Design: Esterify the ethanol group to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
  • Halogen Substitution: Introducing Cl or Br at the phenyl ring (see ) improves metabolic stability but may reduce solubility .

Data Contradiction Analysis

Q. Why do similar benzodiazole derivatives exhibit varying antimicrobial potencies?

Methodological Answer:

  • Steric Effects: Bulkier substituents (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) hinder bacterial membrane penetration .
  • Resistance Mechanisms: Efflux pump overexpression in clinical isolates reduces efficacy .

Q. How to validate conflicting computational vs. experimental binding affinities?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Directly measure ΔH and Kd values for target interactions .
  • Crystal Structure Comparison: Overlay predicted and experimental binding poses to identify docking inaccuracies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

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